Bruceoside C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bruceoside C is a natural product found in Brucea javanica with data available.

科学的研究の応用

Anti-Cancer Activity

Bruceoside C exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through multiple mechanisms:

- Cell Cycle Arrest : this compound has been observed to induce G2/M phase arrest in cancer cells, effectively halting their proliferation .

- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduces tumor size in animal models, showcasing its potential as an anti-tumor agent .

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models . This property suggests its potential application in treating inflammatory diseases.

Antimicrobial Properties

This compound has shown effectiveness against several pathogens, including bacteria and protozoa. Its traditional use in treating gastrointestinal disorders like dysentery aligns with its antimicrobial activity .

Traditional Medicine Applications

In traditional medicine, Brucea javanica has been utilized for various ailments, including:

- Gastrointestinal Disorders : Effective against dysentery and diarrhea.

- Fever and Rheumatism : Used to alleviate symptoms associated with these conditions.

- Cough Suppression : Employed in formulations aimed at treating respiratory issues .

Case Studies and Clinical Research

Several studies have documented the efficacy of this compound in clinical settings:

- A clinical trial involving patients with advanced cancer indicated improved quality of life and reduced side effects when this compound was used alongside conventional therapies .

- Observational studies have noted enhanced therapeutic outcomes when Brucea javanica extracts containing this compound were administered to patients suffering from chronic inflammatory conditions .

Pharmacological Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Effective against bacteria |

Clinical Applications of this compound

| Condition | Application | Outcome |

|---|---|---|

| Cancer | Combined therapy | Improved quality of life |

| Inflammatory Diseases | Extracts used | Reduced symptoms |

Future Directions in Research

Despite promising findings, further research is needed to:

- Explore the specific molecular pathways influenced by this compound.

- Conduct more extensive clinical trials to establish standardized dosages and treatment protocols.

- Investigate potential synergistic effects with other therapeutic agents.

特性

CAS番号 |

141271-79-6 |

|---|---|

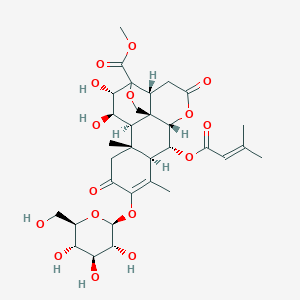

分子式 |

C32H42O16 |

分子量 |

682.7 g/mol |

IUPAC名 |

methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C32H42O16/c1-11(2)6-16(35)46-24-18-12(3)23(48-28-21(39)20(38)19(37)14(9-33)45-28)13(34)8-30(18,4)25-22(40)26(41)32(29(42)43-5)15-7-17(36)47-27(24)31(15,25)10-44-32/h6,14-15,18-22,24-28,33,37-41H,7-10H2,1-5H3/t14-,15-,18-,19-,20+,21-,22-,24-,25-,26+,27-,28+,30+,31+,32?/m1/s1 |

InChIキー |

ASOOSZCOBHWYHJ-VRLQPTCESA-N |

SMILES |

CC1=C(C(=O)CC2(C1C(C3C45C2C(C(C(C4CC(=O)O3)(OC5)C(=O)OC)O)O)OC(=O)C=C(C)C)C)OC6C(C(C(C(O6)CO)O)O)O |

異性体SMILES |

CC1=C(C(=O)C[C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4CC(=O)O3)(OC5)C(=O)OC)O)O)OC(=O)C=C(C)C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

正規SMILES |

CC1=C(C(=O)CC2(C1C(C3C45C2C(C(C(C4CC(=O)O3)(OC5)C(=O)OC)O)O)OC(=O)C=C(C)C)C)OC6C(C(C(C(O6)CO)O)O)O |

同義語 |

bruceoside C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。